N-Trifluoroacetyldoxorubicin

DNA binding anthracycline mechanism intercalation

N-Trifluoroacetyldoxorubicin (FDOX, AD 41) is the direct trifluoroacetylated metabolite of doxorubicin and the key synthetic precursor to valrubicin (AD 32) and the 75‑fold more potent AD 143. Unlike doxorubicin, FDOX intercalates DNA without altering conformation and does not activate PKC or induce lipid peroxidation—making it the definitive negative control for anthracycline cardiotoxicity studies. As a chromatographically resolved metabolite, it is essential for LC‑MS/MS and HPLC assay development in pharmacokinetic and prodrug research. Procure this high‑purity intermediate to advance bladder cancer, peritoneal carcinomatosis, or ADC programs with a scaffold proven to deliver 200‑fold peritoneal exposure selectivity.

Molecular Formula C29H28F3NO12
Molecular Weight 639.5 g/mol
CAS No. 26295-56-7
Cat. No. B1677022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trifluoroacetyldoxorubicin
CAS26295-56-7
SynonymsN-Trifluoroacetyladriamycin;  NSC 283464;  NSC-283464;  NSC283464;  AD 41;  AD-41;  AD41; 
Molecular FormulaC29H28F3NO12
Molecular Weight639.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O
InChIInChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15?,17-,22+,28-/m0/s1
InChIKeyRQIOYWADAKTIJC-QFVZNODKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Trifluoroacetyldoxorubicin (CAS 26295-56-7): A Key Anthracycline Intermediate with Differentiated DNA-Binding and Pharmacological Profile


N-Trifluoroacetyldoxorubicin (CAS 26295-56-7), also known as FDOX or AD 41, is a chemically modified anthracycline antibiotic and a direct metabolite of doxorubicin, distinguished by a trifluoroacetyl group on the C-3' amino position of the daunosamine sugar moiety [1]. This N-trifluoroacetylation significantly alters its physicochemical properties, reducing its ability to intercalate DNA compared to doxorubicin while serving as a critical intermediate in the synthesis of the FDA-approved prodrug valrubicin (AD 32) and other more potent analogs like AD 143 .

Why N-Trifluoroacetyldoxorubicin (CAS 26295-56-7) Cannot Be Interchanged with Unmodified Doxorubicin or Other Analogs


The trifluoroacetyl modification at the 3'-amino position fundamentally alters N-trifluoroacetyldoxorubicin's interaction with biological targets. Unlike doxorubicin, which intercalates into DNA and induces conformational changes (a B-to-A-DNA transition), FDOX intercalates without altering DNA structure, leading to different downstream cellular effects [1]. Furthermore, the free amino group of doxorubicin is essential for its full cytotoxic and cardiotoxic effects; N-trifluoroacetylation eliminates the capacity to activate protein kinase C (PKC) and induce lipid peroxidation, two pathways linked to doxorubicin's cardiotoxicity [2]. This distinct molecular profile renders N-trifluoroacetyldoxorubicin a non-interchangeable research tool and synthetic intermediate.

Quantitative Differentiation Evidence for N-Trifluoroacetyldoxorubicin (CAS 26295-56-7) Relative to Doxorubicin and Key Analogs


DNA Intercalation: FDOX Binds DNA with Higher Affinity but Causes Less Structural Disruption than Doxorubicin

In a direct head-to-head spectroscopic study, N-(trifluoroacetyl) doxorubicin (FDOX) demonstrated a higher binding constant (K) for DNA duplex than unmodified doxorubicin (DOX), yet it bound with a lower stoichiometry and induced no conformational change in the DNA structure [1].

DNA binding anthracycline mechanism intercalation

In Vitro Cytotoxicity: AD 143 (N-Trifluoroacetyldoxorubicin 14-O-Hemiadipate) is 75-fold More Potent than Doxorubicin in Tumor Cells

Cytotoxicity assays reveal that AD 143 (N-trifluoroacetyldoxorubicin 14-O-hemiadipate) has an IC50 of 0.02 µM, which is 75-fold lower (more potent) than doxorubicin's IC50 of 1.5 µM. The intermediate AD 32 (valrubicin) shows an intermediate potency of 0.1 µM .

cytotoxicity IC50 cancer cell line

In Vivo Antitumor Efficacy: AD 32 (Valrubicin) Extends Survival by 3.2-Fold Over Doxorubicin in P388 Leukemia Model

In the P388 murine leukemia model, the N-trifluoroacetyl derivative valrubicin (AD 32) produced a +429% increase in median lifespan (ILS) with 3 out of 5 mice surviving long-term (60 days), compared to a +132% ILS and no long-term survivors for doxorubicin [1].

antitumor activity in vivo leukemia survival

Reduced Cardiotoxicity Markers: N-Trifluoroacetyl Analogs Do Not Activate PKC or Induce Lipid Peroxidation

N-trifluoroacetyl-doxorubicin-14-valerate (AD 32) completely lacks the ability to activate protein kinase C (PKC) or induce lipid peroxidation in human platelets, whereas doxorubicin is a potent activator of both events [1]. Further, AD 32 inhibits PKC activation with IC50 values of 0.85 µM and 1.25 µM against TPA and PDBu, respectively, while doxorubicin shows IC50 values >350-550 µM, indicating AD 32 is a potent PKC inhibitor [2].

cardiotoxicity protein kinase C lipid peroxidation

Pharmacokinetic Advantage: Intraperitoneal AD 32 Achieves 200-Fold Higher Cavity Exposure than Systemic Compartment

Intraperitoneal administration of AD 32 (N-trifluoroacetyladriamycin-14-valerate) in a Phase 1 trial resulted in a 200-fold higher drug exposure in the peritoneal cavity compared to the systemic compartment [1].

pharmacokinetics intraperitoneal drug delivery

Optimal Research and Industrial Use Cases for N-Trifluoroacetyldoxorubicin (CAS 26295-56-7) Based on Differentiated Evidence


Reference Standard for Analytical Method Development and Metabolite Identification in Doxorubicin/Valrubicin Studies

As a characterized metabolite of both doxorubicin and valrubicin, N-Trifluoroacetyldoxorubicin serves as a critical reference standard for HPLC and LC-MS/MS assay development, enabling accurate quantification in pharmacokinetic and metabolism studies . Its distinct retention time and mass signature facilitate precise identification of this key metabolite in biological matrices, which is essential for understanding the disposition of valrubicin prodrugs.

Key Synthetic Intermediate for Next-Generation Anthracycline Prodrugs and Conjugates

N-Trifluoroacetyldoxorubicin is the direct precursor to valrubicin (AD 32) and the highly potent AD 143 (N-trifluoroacetyldoxorubicin 14-O-hemiadipate), which demonstrates a 75-fold improvement in cytotoxicity over doxorubicin . Researchers and CROs can utilize this intermediate to synthesize novel 14-O-acyl derivatives, antibody-drug conjugates (ADCs), or liposomal formulations, leveraging the trifluoroacetyl group's ability to modulate lipophilicity and reduce systemic toxicity.

In Vitro Tool for Studying Anthracycline-Induced Cardiotoxicity Mechanisms

Unlike doxorubicin, N-trifluoroacetyl analogs (including AD 32) do not activate protein kinase C (PKC) or induce lipid peroxidation in human platelets . This makes N-Trifluoroacetyldoxorubicin and its derivatives ideal negative controls or comparative tools in mechanistic studies investigating the molecular pathways underlying anthracycline-induced cardiotoxicity, particularly those focused on PKC signaling and oxidative stress.

Scaffold for Developing Locoregional Cancer Therapies with High Cavity Retention

The 200-fold pharmacokinetic advantage for peritoneal cavity exposure over systemic circulation observed with intraperitoneal AD 32 validates the N-trifluoroacetyl doxorubicin scaffold for designing locoregional therapies. This property is particularly valuable for developing treatments for peritoneal carcinomatosis, malignant ascites, and intravesical bladder cancer therapies, where high local drug concentrations with minimal systemic absorption are critical.

Quote Request

Request a Quote for N-Trifluoroacetyldoxorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.